molecular formula C10H10BrFO2 B1467340 Methyl 2-bromo-3-(2-fluorophenyl)propanoate CAS No. 1248164-45-5

Methyl 2-bromo-3-(2-fluorophenyl)propanoate

Cat. No.: B1467340
CAS No.: 1248164-45-5
M. Wt: 261.09 g/mol
InChI Key: MUXHTOBTEJLBJW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(2-fluorophenyl)propanoate is an organic compound with the molecular formula C10H10BrFO2 It is a brominated ester derivative of propanoic acid, featuring a fluorophenyl group

Properties

IUPAC Name

methyl 2-bromo-3-(2-fluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXHTOBTEJLBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-(2-fluorophenyl)propanoate can be synthesized through a multi-step process. One common method involves the bromination of 3-(2-fluorophenyl)propanoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(2-fluorophenyl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted esters or amides.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 2-bromo-3-(2-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential use in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-(2-fluorophenyl)propanoate involves its interaction with various molecular targets. The bromine atom and ester group make it a versatile intermediate for further chemical modifications. The compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2-(bromomethyl)propionate
  • Methyl 3-(5-bromo-2-furyl)-2-propenoate
  • Methyl (2Z)-3-[(4-fluorophenyl)sulfonyl]-2-propenoate

Uniqueness

Methyl 2-bromo-3-(2-fluorophenyl)propanoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The fluorophenyl group enhances its potential for use in the synthesis of fluorinated organic compounds, which are valuable in medicinal chemistry and materials science .

Biological Activity

Methyl 2-bromo-3-(2-fluorophenyl)propanoate is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C11_{11}H10_{10}BrF O2_2
  • Functional Groups : Bromine and fluorine substituents, ester functional group.

The presence of bromine and fluorine atoms significantly enhances its chemical reactivity and biological activity, making it a valuable compound in various research fields.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby disrupting metabolic pathways. This can lead to altered cell signaling and gene expression.
  • Receptor Binding : It binds to particular receptors, potentially modulating their activity and influencing various cellular processes .
  • Cell Signaling Modulation : The alteration of intracellular signaling cascades can affect cellular metabolism and function, leading to significant biological effects .

Anticancer Activity

Recent studies indicate that this compound exhibits potential anticancer properties. Its ability to induce apoptosis in cancer cells has been demonstrated in laboratory settings. For instance, in vitro assays showed that this compound could effectively inhibit the growth of certain cancer cell lines by triggering programmed cell death mechanisms .

Enzyme Interaction Studies

Research has shown that the compound interacts with various enzymes involved in critical metabolic pathways. The fluorine atom's presence enhances binding affinity, which may lead to significant inhibition of enzyme activity. This property is crucial for developing drugs targeting metabolic disorders or cancer .

Pharmacokinetics

Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is essential for evaluating its therapeutic potential. Factors influencing its bioavailability include:

  • Solubility : The compound's solubility affects absorption rates.
  • Stability : Stability under physiological conditions determines its effectiveness over time.
  • Molecular Size : Smaller molecules typically exhibit better absorption characteristics.

Case Studies

  • Cytotoxicity Assays : In a study involving FaDu hypopharyngeal tumor cells, this compound showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. This suggests its potential as a lead compound in cancer therapy .
  • Enzyme Inhibition Studies : A series of experiments demonstrated that this compound inhibited monoacylglycerol lipase (MAGL), an enzyme linked to pain and inflammation pathways. The inhibition of MAGL could have implications for treating chronic pain and certain types of cancer .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cells; effective against FaDu cells
Enzyme InhibitionInhibits MAGL; affects lipid metabolism
Cell Signaling ModulationAlters signaling pathways impacting cellular metabolism

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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